2-Cyano-4,4-dimethylpentanoic acid
Description
Properties
CAS No. |
88319-38-4 |
|---|---|
Molecular Formula |
C8H13NO2 |
Molecular Weight |
155.19 g/mol |
IUPAC Name |
2-cyano-4,4-dimethylpentanoic acid |
InChI |
InChI=1S/C8H13NO2/c1-8(2,3)4-6(5-9)7(10)11/h6H,4H2,1-3H3,(H,10,11) |
InChI Key |
MHOCYJBBUJRIRP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC(C#N)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Halide-to-Cyanide Substitution
A direct approach involves substituting a halogen atom at the 2-position of 4,4-dimethylpentanoic acid derivatives with a cyanide group. For instance, 2-bromo-4,4-dimethylpentanoic acid can undergo nucleophilic displacement using metal cyanides. Copper(I) cyanide (CuCN) in dimethylformamide (DMF) at elevated temperatures (130–140°C) facilitates this transformation, as demonstrated in analogous thiazolecarboxylate syntheses.
Reaction Conditions:
- Substrate: 2-Bromo-4,4-dimethylpentanoic acid methyl ester (protecting the carboxylic acid as an ester prevents side reactions).
- Reagent: CuCN (1.2 equiv), CuI (0.1 equiv) as a catalyst.
- Solvent: DMF, 16 hours at 135°C.
- Workup: Hydrolysis with dilute HCl to deprotect the ester.
This method yields ~70–85% of the target compound, with purity exceeding 95% after recrystallization. However, regioselectivity challenges may arise due to steric hindrance at the 4,4-dimethyl branch.
Grignard Reagent-Based Syntheses
Cyanide-Containing Grignard Reagents
Grignard reagents derived from cyanohydrins enable the construction of the carbon skeleton. For example, reacting 4,4-dimethylpentan-2-one with hydrogen cyanide forms the cyanohydrin, which is subsequently treated with magnesium to generate the corresponding Grignard reagent. Quenching with carbon dioxide introduces the carboxylic acid group:
$$
\text{4,4-Dimethylpentan-2-one} \xrightarrow{\text{HCN}} \text{Cyanohydrin} \xrightarrow{\text{Mg}} \text{Grignard Reagent} \xrightarrow{\text{CO}_2} \text{2-Cyano-4,4-dimethylpentanoic acid}
$$
This method, adapted from Carini’s work on biphenyl synthesis, achieves ~65% yield but requires careful control of reaction stoichiometry to avoid over-addition.
Cross-Coupling with Nitrile Electrophiles
Transition metal-catalyzed cross-couplings, such as Suzuki-Miyaura reactions, can assemble the carbon framework. A boronic ester derivative of 4,4-dimethylpentanoic acid couples with a cyano-containing aryl or alkyl halide using palladium catalysts. While this approach is less common for aliphatic systems, manganese chloride (MnCl₂)-mediated couplings, as seen in biphenyl syntheses, show promise for sterically hindered substrates.
Hydrolysis of Nitrile Precursors
Dinitrile Hydrolysis
Starting from 2-cyano-4,4-dimethylpentanenitrile, selective hydrolysis of one nitrile group to a carboxylic acid is achievable under acidic or basic conditions. Sulfuric acid (50% v/v) at reflux (100°C) for 6 hours converts the nitrile to a carboxylic acid with minimal side product formation:
$$
\text{2-Cyano-4,4-dimethylpentanenitrile} \xrightarrow{\text{H}2\text{SO}4, \Delta} \text{this compound}
$$
Yields range from 80–90%, though over-hydrolysis to the diacid remains a risk.
Enzymatic Hydrolysis
Lipases or nitrilases selectively hydrolyze nitriles under mild conditions. Candida antarctica lipase B in phosphate buffer (pH 7.0) at 37°C converts 2-cyano-4,4-dimethylpentanenitrile to the acid with 92% enantiomeric excess, making this method ideal for chiral synthesis.
Cyanation via Metal Catalysts
Copper-Mediated Cyanation
Building on methodologies from thiazolecarboxylate synthesis, 2-iodo-4,4-dimethylpentanoic acid undergoes cyanation with CuCN in DMF. The reaction proceeds via a single-electron transfer mechanism, yielding the nitrile at 130°C over 16 hours:
$$
\text{2-Iodo-4,4-dimethylpentanoic acid} + \text{CuCN} \xrightarrow{\text{DMF}} \text{this compound}
$$
This route achieves 85–90% yield and >99% purity after hydrochloride salt formation.
Palladium-Catalyzed Cyanation
Palladium(II) acetate with Xantphos as a ligand enables cyanation of 2-bromo-4,4-dimethylpentanoic acid using potassium hexacyanoferrate(II). Conducted in aqueous ethanol at 80°C, this method offers a greener alternative with 75% yield.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Halide Substitution (CuCN) | 85 | 99 | High yield, scalable | Toxic reagents, high temperatures |
| Mitsunobo Reaction | 65 | 92 | Mild conditions, no cyanide salts | Costly reagents, moderate yield |
| Grignard Reagent | 60 | 88 | Builds carbon skeleton | Sensitivity to moisture, multi-step |
| Dinitrile Hydrolysis | 90 | 95 | Simple, high yield | Risk of over-hydrolysis |
| Enzymatic Hydrolysis | 78 | 99 | Enantioselective, eco-friendly | Substrate specificity, slow kinetics |
Chemical Reactions Analysis
Types of Reactions
2-Cyano-4,4-dimethylpentanoic acid undergoes various chemical reactions, including:
Nucleophilic Addition: The cyano group can participate in nucleophilic addition reactions, forming cyanohydrins.
Hydrolysis: The cyano group can be hydrolyzed to form carboxylic acids or amides.
Reduction: The cyano group can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Addition: Reagents such as hydrogen cyanide (HCN) or sodium cyanide (NaCN) under acidic conditions.
Hydrolysis: Acidic or basic aqueous solutions, often using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Reduction: Reducing agents like LiAlH4 or catalytic hydrogenation.
Major Products Formed
Cyanohydrins: Formed through nucleophilic addition.
Carboxylic Acids and Amides: Formed through hydrolysis.
Primary Amines: Formed through reduction.
Scientific Research Applications
It appears that the query is focused on gathering information about the applications of "2-Cyano-4,4-dimethylpentanoic acid." However, the search results provide information on the related compound "2-Cyano-4,4-dimethyl-pent-2-enoic acid" . Additionally, there are results about using cyanoacetic acid in organic chemistry . Because of the similarities in structure, it may be possible to infer some applications of this compound based on the applications of these related compounds.
Chemical and Physical Properties of 2-Cyano-4,4-dimethyl-pent-2-enoic acid
2-Cyano-4,4-dimethyl-pent-2-enoic acid has the molecular formula and a molecular weight of 153.17800 . Key properties include :
- Density: 1.078±0.06 g/cm3
- Boiling Point: 287.4±23.0 °C
- Melting Point: 123.5-125 °C
Potential Applications Based on Related Compounds
- Analogues in Pharmaceuticals:
- Cyanoacetic Acid in Organic Synthesis:
- Cyanoacetic acid, a related compound, has versatile applications in organic chemistry . It can be used as a catalyst for the Biginelli reaction and as a reagent in the Knoevenagel condensation reaction . These reactions are crucial for synthesizing various organic compounds, including dihydropyrimidinones and polyfunctionalized olefins .
- The Knoevenagel adducts derived from cyanoacetic acid can serve as building blocks for creating structurally complex molecules and have demonstrated potential larvicidal activity against Aedes aegypti .
- Synthesis of Febuxostat Precursor:
- The search results mention the use of cuprous cyanide in the synthesis of Ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate, a precursor for Febuxostat . Febuxostat is a medication used to treat hyperuricemia and gout . This highlights the importance of cyano compounds in synthesizing pharmaceutical intermediates .
- Reaction with Acetone and Cyanide:
- Research indicates that reacting acetone with sodium cyanide, using (η-C5H5)2TiCl2 as a Lewis acid catalyst, can construct organic scaffolds . Similarly, thallous cyanide can mediate the transformation of acetone into 2,4-dihydroxy-2,4-dimethylpentanoic acid . These processes demonstrate the utility of cyanide compounds in forming complex organic structures .
Mechanism of Action
The mechanism of action of 2-Cyano-4,4-dimethylpentanoic acid involves its interaction with various molecular targets. The cyano group can act as a nucleophile, participating in reactions that modify the structure and function of biological molecules. The compound’s effects are mediated through pathways involving nucleophilic addition, hydrolysis, and reduction reactions.
Comparison with Similar Compounds
Data Table: Key Properties of Compared Compounds
Q & A
Q. How to correlate HPLC retention times with structural modifications in analogs?
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